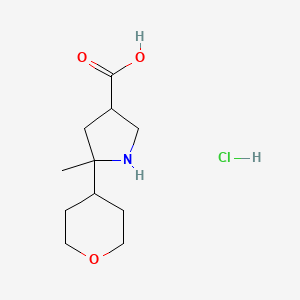
5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2460755-37-5 . Its IUPAC name is 5-methyl-5-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylic acid hydrochloride . The molecular weight of this compound is 249.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3.ClH/c1-11(9-2-4-15-5-3-9)6-8(7-12-11)10(13)14;/h8-9,12H,2-7H2,1H3,(H,13,14);1H . This indicates the presence of a pyrrolidine ring, a tetrahydro-2H-pyran ring, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.74 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : One study detailed the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates starting from N-protected α-amino acids, demonstrating the utility of enaminones as intermediates in creating functionalized heterocycles. This highlights the role of compounds related to 5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride in facilitating complex organic syntheses (Grošelj et al., 2013).
Potential Antibacterial Drugs : Another study synthesized 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, finding that some compounds showed moderate to good antibacterial activity against various bacteria. This suggests that derivatives of the compound could be valuable in the development of new antibacterial agents (Devi et al., 2018).
Synthesis of Bicyclic Systems : The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems was achieved through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids. The biological activity of these compounds was also predicted, indicating the role of such compounds in generating new pharmacologically relevant structures (Kharchenko et al., 2008).
Antioxidant Properties : Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid. This indicates the potential of derivatives of 5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride in antioxidant applications (Tumosienė et al., 2019).
Spectroscopic and Quantum Studies : A study focusing on the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, used various techniques like FT-IR, NMR, UV, and quantum chemical methods. This kind of research is crucial for understanding the physical and chemical characteristics of such compounds (Devi et al., 2020).
Zukünftige Richtungen
The pyrrolidine ring, a key structural component of this compound, is widely used in drug discovery . Understanding and optimizing the intrinsic characteristics of the pyrrolidine ring can aid in the development of drugs with improved activity, pharmacokinetic profile, and safety . Therefore, future research could focus on exploring the potential applications of 5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-11(9-2-4-15-5-3-9)6-8(7-12-11)10(13)14;/h8-9,12H,2-7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQLMYDMVXDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)
![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)
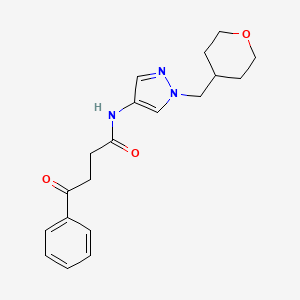
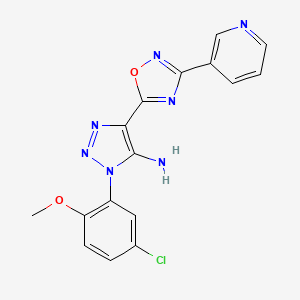

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
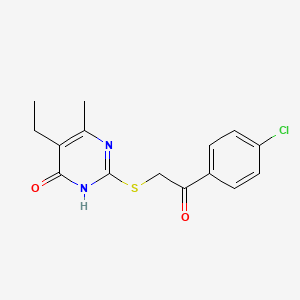
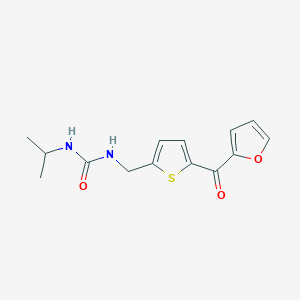


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)
